N2-Ethyl-2'-deoxyguanosine N2-Ethyl-2'-deoxyguanosine
Brand Name: Vulcanchem
CAS No.: 101803-03-6
VCID: VC20796900
InChI: InChI=1S/C12H17N5O4/c1-2-13-12-15-10-9(11(20)16-12)14-5-17(10)8-3-6(19)7(4-18)21-8/h5-8,18-19H,2-4H2,1H3,(H2,13,15,16,20)/t6-,7+,8+/m0/s1
SMILES: CCNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O
Molecular Formula: C12H17N5O4
Molecular Weight: 295.29 g/mol

N2-Ethyl-2'-deoxyguanosine

CAS No.: 101803-03-6

Cat. No.: VC20796900

Molecular Formula: C12H17N5O4

Molecular Weight: 295.29 g/mol

* For research use only. Not for human or veterinary use.

N2-Ethyl-2'-deoxyguanosine - 101803-03-6

Specification

CAS No. 101803-03-6
Molecular Formula C12H17N5O4
Molecular Weight 295.29 g/mol
IUPAC Name 2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Standard InChI InChI=1S/C12H17N5O4/c1-2-13-12-15-10-9(11(20)16-12)14-5-17(10)8-3-6(19)7(4-18)21-8/h5-8,18-19H,2-4H2,1H3,(H2,13,15,16,20)/t6-,7+,8+/m0/s1
Standard InChI Key VOKQFDULHQUWAV-XLPZGREQSA-N
Isomeric SMILES CCNC1=NC(=O)C2=C(N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O
SMILES CCNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O
Canonical SMILES CCNC1=NC(=O)C2=C(N1)N(C=N2)C3CC(C(O3)CO)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator